molecular formula C8H11NO B1360382 O-phenethylhydroxylamine CAS No. 4732-11-0

O-phenethylhydroxylamine

Cat. No. B1360382
CAS RN: 4732-11-0
M. Wt: 137.18 g/mol
InChI Key: BZCDKOOXCPRISF-UHFFFAOYSA-N
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Description

O-phenethylhydroxylamine is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol . It is also known by other names such as Phenethyloxyamine and N-phenylethoxyamine .


Molecular Structure Analysis

The molecular structure of O-phenethylhydroxylamine is characterized by several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the molecule are both 137.084063974 g/mol . The topological polar surface area is 35.2 Ų . The molecule has a heavy atom count of 10 .


Physical And Chemical Properties Analysis

O-phenethylhydroxylamine has several computed physical and chemical properties. Its XLogP3 is 1.4 . The complexity of the molecule is 79.3 . It has a covalently-bonded unit count of 1 .

Scientific Research Applications

Norepinephrine Uptake and Release in Cardiac Tissue

  • Research Insight : Phenethylamines, including O-phenethylhydroxylamine derivatives, interact with the uptake and release of norepinephrine in cardiac tissue. This interaction is significant for understanding cardiovascular responses and potential drug targets (Rotman et al., 1975).

Pharmacologic Control of Feeding

  • Research Insight : Phenethylamines, structurally similar to neurotransmitters, have been used to study and potentially treat conditions like obesity. Their impact on feeding behavior and associated neurological pathways has been a subject of interest (Hoebel, 1977).

Screening for Drug Metabolites

  • Research Insight : The study of phenethylamine-based designer drugs, including O-phenethylhydroxylamine derivatives, helps in identifying biomarkers for drug consumption. This research is crucial for drug monitoring and understanding metabolic pathways (Lai et al., 2015).

N-oxygenation and Detoxification

  • Research Insight : O-phenethylhydroxylamine is involved in the N-oxygenation process, contributing to detoxification pathways in the liver. This process is essential for understanding how the body processes and neutralizes potential toxins (Lin & Cashman, 1997).

Genotoxic Potential of Phenethylamines

  • Research Insight : Some phenethylamines, potentially including O-phenethylhydroxylamine derivatives, have shown genotoxic effects, indicating the importance of understanding their long-term impact on genetic material [(Cocchi et al., 2020)](https://consensus.app/papers/novel-psychoactive-phenethylamines-impact-genetic-cocchi/dc45d34f465755bea4d388bbeaa26059/?utm_source=chatgpt).

Hydroxyl Radical Determination in Biological Systems

  • Research Insight : The interaction of hydroxyl radicals with substances like O-methylhydroxylamine, a related compound to O-phenethylhydroxylamine, is significant in biological systems. This research aids in understanding oxidative stress and related pathological conditions (Li et al., 1997).

Amide Formation Using Hydroxylamines

  • Research Insight : O-(4-nitrophenyl)hydroxylamines, related to O-phenethylhydroxylamine, are used in chemoselective amide formation. This process is vital in synthetic chemistry and pharmaceutical development (Kumar et al., 2012).

Cardiac Norepinephrine Depletion

  • Research Insight : Phenolic phenethylamines, related to O-phenethylhydroxylamine, can deplete norepinephrine in cardiac tissue. This research provides insights into cardiovascular pharmacology and potential therapeutic applications (Creveling et al., 1967).

Metabolite Determination in NBOMe Compounds

  • Research Insight : The metabolism of N-Benzylphenethylamines, including O-phenethylhydroxylamine-related compounds, is studied for understanding their impact on human health and their detection in forensic contexts (Šuláková et al., 2021).

Phenethylamine Production in Escherichia coli

  • Research Insight : The metabolic pathway for phenethylamine production, including O-phenethylhydroxylamine, has been engineered in E. coli, demonstrating potential for industrial biotechnological applications (Xu & Zhang, 2020)

properties

IUPAC Name

O-(2-phenylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCDKOOXCPRISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276817
Record name O-phenethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-phenethylhydroxylamine

CAS RN

4732-11-0
Record name O-phenethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Wang, W Zhou, W Xie, Q Chen, J Wu - Chinese Chemical Letters, 2023 - Elsevier
… For the reaction by employing O-phenethylhydroxylamine as the reactant instead of morpholin-4-amine 2a, only a trace amount of product was detected. Inferior results were obtained …
Number of citations: 1 www.sciencedirect.com
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com
S Grottelli, G Annunziato, G Pampalone… - Journal of Medicinal …, 2022 - ACS Publications
Primary hyperoxaluria type I (PH1) is a rare kidney disease due to the deficit of alanine:glyoxylate aminotransferase (AGT), a pyridoxal-5′-phosphate-dependent enzyme responsible …
Number of citations: 4 pubs.acs.org
M Winters - 2014 - search.proquest.com
Current research describing the role of indoleamine 2, 3-dioxygenase (IDO) and its mechanism of action suggests that the inhibition of IDO with small molecule inhibitors, especially in …
Number of citations: 2 search.proquest.com
C Guzun - 2020 - repositorio.ul.pt
Bioconjugation applied to protein modification is a promising technology to address several existing biotherapeutic gaps. With the development of two generations of Antibody-Drug …
Number of citations: 0 repositorio.ul.pt

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